molecular formula C24H24N2O2 B11635379 N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

Cat. No.: B11635379
M. Wt: 372.5 g/mol
InChI Key: NYFJULIQPSPMGS-UHFFFAOYSA-N
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Description

N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 1-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-phenylethyl)benzene-1,3-dicarboxamide
  • 5-nitro-N1,N3-bis(1-phenylethyl)benzene-1,3-dicarboxamide
  • 1,3-Dibenzoylbenzene

Uniqueness

N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-17(19-10-5-3-6-11-19)25-23(27)21-14-9-15-22(16-21)24(28)26-18(2)20-12-7-4-8-13-20/h3-18H,1-2H3,(H,25,27)(H,26,28)

InChI Key

NYFJULIQPSPMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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